molecular formula C13H9N3O6S B15027830 methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B15027830
M. Wt: 335.29 g/mol
InChI Key: NWSBWWBPJWQURI-TWGQIWQCSA-N
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Description

Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a nitrophenyl group and an ethanoate moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the condensation of 3-nitrobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is unique due to its combination of a nitrophenyl group and an ethanoate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9N3O6S

Molecular Weight

335.29 g/mol

IUPAC Name

methyl (2Z)-2-[2-(3-nitrobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H9N3O6S/c1-22-10(17)6-9-12(19)15-13(23-9)14-11(18)7-3-2-4-8(5-7)16(20)21/h2-6H,1H3,(H,14,15,18,19)/b9-6-

InChI Key

NWSBWWBPJWQURI-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S1

Origin of Product

United States

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